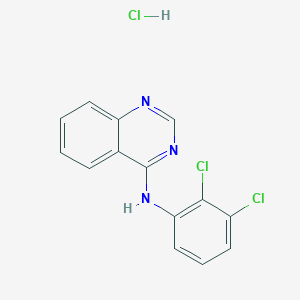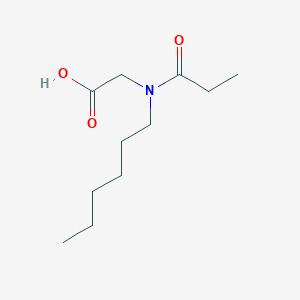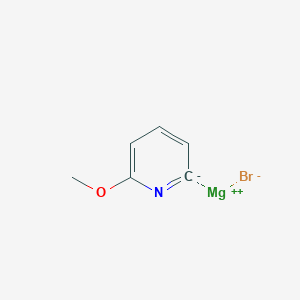![molecular formula C12H11FO B12624721 (1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 921199-67-9](/img/structure/B12624721.png)
(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-4’-Fluoro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is an organic compound characterized by the presence of a fluorine atom attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-4’-Fluoro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction and Cyclization: The final steps involve reduction and cyclization to form the dihydro-biphenyl structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, resulting in the formation of fully reduced biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C), sodium borohydride, and other reducing agents.
Substitution: Halogens, nitro groups, and other electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Fully reduced biphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the electrophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and electronic conductivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (1R)-4’-Fluoro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
4’-Fluoro-1,1’-biphenyl: Lacks the dihydro and ketone functionalities, making it less versatile in certain applications.
1,6-Dihydro[1,1’-biphenyl]-3(2H)-one: Lacks the fluorine atom, which can reduce its binding affinity and selectivity in biological applications.
4’-Chloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness: (1R)-4’-Fluoro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential applications in various fields. The combination of the dihydro and ketone functionalities further adds to its versatility and reactivity.
特性
CAS番号 |
921199-67-9 |
|---|---|
分子式 |
C12H11FO |
分子量 |
190.21 g/mol |
IUPAC名 |
(5R)-5-(4-fluorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1,3-7,10H,2,8H2/t10-/m1/s1 |
InChIキー |
QHQPOMBUYUPFFU-SNVBAGLBSA-N |
異性体SMILES |
C1C=CC(=O)C[C@@H]1C2=CC=C(C=C2)F |
正規SMILES |
C1C=CC(=O)CC1C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
![3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12624693.png)
![(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12624705.png)

![5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12624727.png)

![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
